3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea
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Overview
Description
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic organic compound characterized by its unique adamantane and phenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 2-methoxyadamantane with a suitable alkylating agent to introduce the methoxy group. This intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxyadamantane carboxylic acid, while reduction of the urea linkage may produce the corresponding amine derivative.
Scientific Research Applications
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with biological membranes, potentially altering their properties. The phenoxyethyl group may interact with receptors or enzymes, modulating their activity. The urea linkage can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in protection/deprotection sequences in organic synthesis.
Adamantane derivatives: Widely studied for their unique structural properties and applications in medicinal chemistry.
Uniqueness
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea is unique due to the combination of the adamantane and phenoxyethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C20H28N2O3
- Molecular Weight : 344.45 g/mol
- CAS Number : 1365267-35-1
The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing pathways related to cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Receptor Modulation : It may modulate receptors involved in neurotransmission, suggesting possible applications in neurological disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, including:
- Breast Cancer : IC50 values indicating effective inhibition of cell proliferation.
- Lung Cancer : Induction of apoptosis in A549 cells.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses.
Case Studies and Clinical Relevance
- Case Study 1 : A preclinical trial involving mice with induced tumors showed that treatment with this compound led to a significant decrease in tumor volume, highlighting its potential as an anti-cancer agent.
- Case Study 2 : A study focused on inflammatory models demonstrated that the compound reduced markers of inflammation, suggesting its utility in treating inflammatory diseases.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other similar compounds:
Properties
IUPAC Name |
1-[(2-methoxy-2-adamantyl)methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-25-21(17-10-15-9-16(12-17)13-18(21)11-15)14-23-20(24)22-7-8-26-19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUJWKCFAHPBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.